Aluminum sodium sulfate

Description

Historical Perspectives on Alum Compounds and Early Research on Aluminum Sodium Sulfate (B86663)

The history of aluminum compounds is deeply rooted in the use of alum, a substance known since antiquity. wikipedia.org The earliest written record of alum dates to the 5th century BCE by the Greek historian Herodotus. wikipedia.org Ancient civilizations, including those in Mesopotamia and Egypt, utilized alum extensively as a mordant for fixing dyes to textiles, in tanning leather, and for medicinal purposes. wikipedia.orgwovepaper.co.ukteeswildlife.org For much of history, the term "alum" was used generally without precise chemical distinction, often referring to potassium alum, which was more commonly sourced from minerals like alunite. wikipedia.orgculturalheritage.org

The scientific understanding of alums began to crystallize during the Age of Enlightenment. In the mid-18th century, chemists Johann Heinrich Pott and Andreas Sigismund Marggraf were instrumental in demonstrating that the earth derived from alum, alumina (B75360), was distinct from lime and a key component of common clay. wikipedia.orgwikipedia.org Marggraf successfully synthesized alum in 1754 by boiling clay in sulfuric acid and adding potash, establishing that it was a double salt. wikipedia.org Later, in 1767, Torbern Bergman noted that potassium or ammonium (B1175870) sulfates were necessary to convert aluminum sulfate into alum, whereas sodium or calcium sulfates would not work under his observed conditions. wikipedia.org The definitive composition of common (potassium) alum as a double salt of sulfuric acid, alumina, and potash was established by Louis Vauquelin in 1797. wikipedia.org

Research and production of sodium alum, specifically, followed the broader understanding of alum chemistry. The production process historically involved combining solutions of sodium sulfate and aluminum sulfate. atamanchemicals.comnih.gov Early industrial methods focused on reacting a source of hydrated aluminum oxide with sulfuric acid and then combining it with sodium sulfate. google.com These processes were often complex and required significant purification steps, such as crystallization, to remove impurities like iron that could cause discoloration in applications like papermaking. culturalheritage.orggoogle.com

Table 1: Key Historical Developments in Alum Research

| Date | Researcher(s) | Key Finding/Development | Citation(s) |

| 5th Century BCE | Herodotus | First written record of "alum" and its use as a dyeing mordant. | wikipedia.org |

| 1754 | A. S. Marggraf | Showed that alumina is a distinct earth and synthesized alum, identifying it as a double salt. | wikipedia.orgwikipedia.org |

| 1767 | Torbern Bergman | Observed that potassium or ammonium sulfates were needed to form alum from aluminum sulfate. | wikipedia.org |

| 1797 | Louis Vauquelin | Determined the precise chemical composition of common (potassium) alum. | wikipedia.org |

| 19th Century | (Industrial Development) | Aluminum sulfate, made from bauxite (B576324) or china clay and sulfuric acid, began to replace true alums in many industrial applications like papermaking. | culturalheritage.org |

Contemporary Significance and Emerging Research Trajectories in Advanced Materials and Chemical Processes

In modern chemical and material sciences, aluminum sodium sulfate holds significance in various established and developing applications. Its properties are harnessed in processes ranging from food chemistry to environmental technology and advanced material synthesis.

One of its most well-known uses is as a leavening acid in the food industry, particularly in the formulation of double-acting baking powders. atamanchemicals.comthoughtco.com In this context, it is valued for its slow reaction rate at room temperature, releasing the majority of its leavening gas only upon the application of heat during baking. atamanchemicals.com

In the realm of chemical processes, this compound and the broader category of aluminum sulfates are critical in water purification and wastewater treatment. mdpi.comwaterandwastewater.compciplindia.com They function as coagulants, destabilizing finely dispersed and colloidal impurities in water. waterandwastewater.comquora.com When added to water, the aluminum ions hydrolyze, forming aluminum hydroxide (B78521) which aggregates the impurities into larger flocs that can be easily removed through sedimentation and filtration. mdpi.comscribd.com Research continues to evaluate the efficiency of aluminum-based coagulants in removing a wide range of pollutants. mdpi.commdpi.com

Emerging research is exploring the use of this compound as a precursor or component in the synthesis of advanced materials.

Catalyst Synthesis: Sodium aluminate, an important commercial chemical used to produce zeolites, adsorbents, and catalysts, can be prepared using basic aluminum sulfate as a raw material. azom.comaluminachemicals.net Studies have detailed methods to transform basic aluminum sulfate into sodium dawsonite (B1143670), which is then thermally decomposed to yield sodium aluminate. azom.com Alumina catalyst supports with high surface area and specific compressive strengths have been produced using aluminum sulfate as a starting salt with various precipitating agents. icm.edu.pl

Composite Materials: Research into poly-aluminum silicate (B1173343) sulfate (PASS) demonstrates an innovative application. PASS can be synthesized via a sol-gel method using aluminum sulfate and sodium silicate. diva-portal.org This material has been investigated for use in ultra-low density fiberboards, where it improves mechanical properties by forming Al-O-Si bonds. diva-portal.org Other studies have looked at poly-silicate aluminum sulfate's effectiveness in treating industrial wastewater, such as from dyeing processes. rsc.org

Foamed Materials: In the development of novel building materials, aluminum sulfate has been used in conjunction with sodium bicarbonate as a gas-producing additive to create foamed gypsum. This process creates a porous, lightweight material with lower thermal conductivity. researchgate.net

These trajectories highlight a shift from the compound's traditional roles to its use as a building block in creating materials with tailored properties for specific, advanced applications.

Table 2: Chemical and Physical Properties of this compound

| Property | Value/Description | Citation(s) |

| Chemical Formula | NaAl(SO₄)₂ (anhydrous) | NaAl(SO₄)₂·12H₂O (dodecahydrate) | atamanchemicals.com |

| Appearance | Colorless crystals or white crystalline powder. | atamanchemicals.comnih.gov |

| Synonyms | Soda alum, Sodium alum, SAS | atamanchemicals.comthoughtco.comnih.gov |

| Solubility (Dodecahydrate) | Freely soluble in water. 75 g/100 mL of water at 20°C. Insoluble in ethanol. | atamanchemicals.comnih.gov |

| Solubility (Anhydrous) | Slowly soluble in water. Insoluble in ethanol. | atamanchemicals.comnih.gov |

| Melting Point | ~61 °C (dodecahydrate) | nih.govnih.gov |

| Taste | Saline, astringent. | atamanchemicals.comnih.gov |

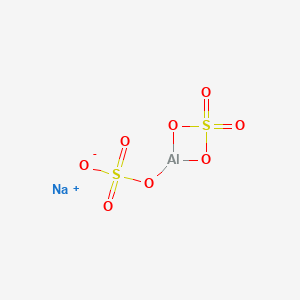

Structure

2D Structure

Properties

IUPAC Name |

aluminum;sodium;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPYYNMJTJNYTO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminum sulphate appears as a colorless crystalline solid. Used in textiles, paper making, water purification, food processing., Transparent crystals or white crystalline powder, Dodecahydrate: Colorless solid; Effloresces in air; [Hawley] White odorless powder; Soluble in water; [MSDSonline] | |

| Record name | SODIUM ALUMINUM SULPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aluminum sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Dodecahydrate is freely soluble in water. The anhydrous form is slowly soluble in water. Both forms are insoluble in ethanol, 110 g anhydrous salt/100 cc of water at 15 °C | |

| Record name | ALUMINIUM SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Colorless crystals or white granules or powder. Density: 1.61; mp about 60 °C. Soluble in 1 part water. Practically insoluble in alcohol. /Dodecahydrate/ | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Potassium sulfate, sodium silicate and alkali (soda ash) | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10102-71-3 | |

| Record name | SODIUM ALUMINUM SULPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum sodium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium sodium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CM6A697VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Methodologies of Aluminum Sodium Sulfate

Conventional Production Techniques and Process Optimization

Conventional manufacturing of aluminum sodium sulfate (B86663) is primarily centered around the reaction of its constituent sulfate salts, followed by controlled processing to optimize yield and purity. An estimated 3,000 tons are produced annually worldwide using these methods. atamanchemicals.com

The most common commercial method for producing aluminum sodium sulfate involves the direct combination of aluminum sulfate and sodium sulfate. atamanchemicals.comatamanchemicals.com The process typically starts with the creation of a clear aqueous solution of sodium sulfate, which is then added to a solution of aluminum sulfate. nih.govnih.gov The fundamental reaction brings together the two salts in an aqueous medium to form the double sulfate, often referred to as soda alum. atamanchemicals.com

The general chemical equation for the formation of the dodecahydrate crystal is:

Na₂SO₄ (aq) + Al₂(SO₄)₃ (aq) + 24H₂O (l) → 2NaAl(SO₄)₂·12H₂O (s)

This method is well-established for industrial-scale production. google.com

Precise control over reaction parameters is critical for efficient industrial synthesis and achieving the desired product specifications. Key variables include the ratio of reactants, concentration, temperature, and reaction time.

Stoichiometric Control: In industrial settings, the ratio of aluminum sulfate to sodium sulfate is carefully adjusted to match the stoichiometric amount required for the reaction. nih.govnih.gov This control is crucial for maximizing the yield of the desired double salt and minimizing unreacted starting materials. In some continuous processes for related compounds, reactants are admixed in substantially stoichiometric proportions, defined as being within 80-120% of the theoretical amounts. google.com

Reaction Conditions: Industrial patents reveal specific operational parameters for the synthesis. The mixed solution is often heated to facilitate the reaction, with temperatures typically controlled between 70°C and 100°C. google.comgoogle.com The concentration of the reactant solutions is also a key parameter. After an initial reaction period, the resulting mixture may be transferred to an evaporator for concentration before the crystallization step. nih.govnih.gov

The separation of pure this compound from the reaction solution is a critical step that presents considerable challenges. Sodium alum is known to be very soluble in water and is extremely difficult to purify. atamanchemicals.comatamanchemicals.com

Crystallization Kinetics: Crystallization is typically induced by cooling the concentrated reaction solution. google.comgoogle.com Industrial processes often involve cooling the solution to a temperature range of -5°C to 25°C to promote the formation of crystals. google.com One patented method involves adding a hot, concentrated solution of sodium aluminum sulfate to a cool aqueous slurry of the same salt to initiate crystallization. google.com

The underlying crystallization process involves two main stages: nucleation (the formation of new crystal nuclei) and crystal growth. Studies on sodium sulfate, a key component, show that its crystallization is often a secondary nucleation process controlled by surface reactions. mdpi.com The rates of both nucleation and growth are influenced by temperature and the level of supersaturation. mdpi.comresearchgate.net The presence of various ions in the solution can also impact the interfacial energy and kinetics; for instance, the presence of sodium ions has been shown to affect the growth and nucleation rates of other sulfate crystals. nih.gov

Purification Processes: Once crystallization occurs, the resulting slurry of crystals and mother liquor is separated, commonly via centrifugation. google.comgoogle.com To enhance purity, various techniques are employed. One method involves adding a sludge containing potassium sulfate, sodium silicate (B1173343), and caustic soda to the solution before concentration, which helps to precipitate impurities. nih.govnih.gov After separation, the crystals are typically washed to remove the adhering mother liquor, which can significantly reduce contaminants such as iron compounds. google.com For instance, washing centrifuged crystals with a small amount of water has been shown to reduce the iron content from 0.065% to 0.040%. google.com The purified product is then dried and ground to the desired particle size. nih.gov

Advanced and Sustainable Synthesis Approaches

Research into alternative synthesis routes aims to develop more sustainable and efficient methods for producing aluminum-containing compounds, which can be applied to this compound.

An alternative synthesis pathway involves the use of basic aluminum sulfate (BAS) as a starting material. azom.comresearchgate.net This method represents a multi-step approach where BAS is first synthesized and then converted to a sodium-aluminum compound. In one such process, BAS is reacted with a sodium carbonate solution to produce sodium dawsonite (B1143670) (NaAl(OH)₂CO₃), a sodium aluminum hydroxy carbonate. azom.comresearchgate.net This intermediate can then be further processed.

The synthesis of the dawsonite intermediate from BAS is achieved under relatively mild experimental conditions. researchgate.net This approach avoids the direct, high-temperature mixing of concentrated sulfate solutions.

Microwave-assisted synthesis is an advanced technique that offers significant advantages, including accelerated reaction rates and improved energy efficiency. acs.orgacs.org While direct microwave synthesis of this compound is not extensively documented, the method has been successfully applied to produce its precursors and other related sodium-based compounds. researchgate.netnih.gov

Mechanistic Implications: Microwave heating can increase the rates of chemical reactions by several orders of magnitude compared to conventional heating methods. acs.org The process involves the interaction of microwaves with mobile electric charges within the material, leading to rapid, volumetric heating. researchgate.net This accelerated and energy-efficient approach has been used to synthesize basic aluminum sulfate, a key precursor. researchgate.net Furthermore, studies on other sodium compounds show that microwave synthesis can be completed in exceptionally short timeframes, sometimes as little as 60 seconds. nih.gov

Factors such as the solvent used, microwave power level, and the physical setup of the reaction vessel significantly influence the outcomes. acs.org Research has shown that incorporating stirring during microwave-assisted synthesis can lead to the formation of smaller and more uniform nanoparticles compared to static conditions. acs.org

Integration with Industrial Waste Streams for Resource Efficiency

The manufacturing of this compound is increasingly incorporating industrial waste streams as primary raw materials, a strategy that aligns with the principles of a circular economy and enhances resource efficiency. This approach not only provides a cost-effective alternative to sourcing virgin materials but also offers a viable solution for the valorization of industrial byproducts that would otherwise be discarded, often at a significant environmental and economic cost. Key industrial wastes utilized in this context include byproducts from alumina (B75360) refining, coal combustion, and certain chemical manufacturing processes.

One of the most significant integrations involves the use of sodium aluminate solution, a key byproduct of the Bayer process in alumina production. google.com Alumina refineries generate substantial quantities of this caustic liquor, which contains dissolved aluminum and sodium values. A patented method outlines a process for producing this compound by reacting this sodium aluminate solution with sulfuric acid and an additional source of aluminum, such as aluminum hydroxide (B78521). google.com

The core advantages of this integrated process are:

Waste Valorization : It transforms a harmful byproduct of alumina production into a valuable commercial chemical. google.com

Energy Efficiency : The acid-base reaction between sulfuric acid, aluminum hydroxide, and sodium aluminate is exothermic, meaning it releases heat. This self-sustaining thermal energy can often eliminate the need for external heating, thereby reducing energy consumption and production costs significantly. google.com

Reduced Raw Material Cost : The process utilizes a waste stream as the primary source of sodium and a significant portion of the aluminum, bypassing the higher costs associated with solid industrial-grade aluminum sulfate and sodium sulfate. google.com

Another promising area of research is the utilization of aluminum-rich solid wastes, such as industrial aluminum ash and muds. For instance, research into the synthesis of aluminum sulfate, a closely related compound, has demonstrated the feasibility of using materials like Lapindo mud, which contains a significant percentage of aluminum oxide. upnjatim.ac.idresearchgate.net The process typically involves leaching the aluminum oxide from the waste material with sulfuric acid. upnjatim.ac.id

The general chemical reaction for extracting aluminum from an oxide-rich waste is:

Al₂O₃ (in waste) + 3H₂SO₄ → Al₂(SO₄)₃ + 3H₂O

To produce this compound, this resulting aluminum sulfate solution would then be reacted with a sodium source, such as sodium sulfate, which itself can be sourced from industrial waste. nih.govacs.orgjyu.fi For example, the battery industry generates waste sodium sulfate solutions that could potentially be integrated into this process. acs.orgjyu.fi

The following table summarizes research findings on the extraction of aluminum from various industrial wastes to produce aluminum sulfate, a key precursor for this compound.

Table 1: Research Findings on Aluminum Extraction from Industrial Wastes

| Waste Material | Aluminum Source | Reagent | Optimum Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Lapindo Mud | Aluminum Oxide (Al₂O₃) | Sulfuric Acid (H₂SO₄) | 80% H₂SO₄ concentration, 90 min heating time | 75.78% conversion | upnjatim.ac.idresearchgate.net |

| Aluminum Dross | Aluminum Nitride (AlN) | Sulfuric Acid (H₂SO₄) | Leaching at 373 K for 5 hours | 91.5% Al extraction efficiency | researchgate.net |

| Aluminum Foil Waste | Aluminum (Al) | Potassium Hydroxide (KOH) & Sulfuric Acid (H₂SO₄) | 3 M KOH and 3 M H₂SO₄ | 99.59% yield of potash alum | researchgate.net |

The integration of these waste streams presents a compelling model for sustainable chemical manufacturing. By designing synthesis routes that leverage the chemical composition of industrial byproducts, manufacturers can achieve significant improvements in resource efficiency, reduce their environmental footprint, and create more resilient supply chains.

Structural and Crystallographic Investigations of Aluminum Sodium Sulfate

Crystalline Phases and Hydration States

The crystalline structure of aluminum sodium sulfate (B86663) is fundamentally influenced by its degree of hydration. The presence of water molecules within the crystal lattice dictates its physical and chemical characteristics.

Aluminum sodium sulfate is most commonly encountered in two primary forms: the dodecahydrate and the anhydrous salt. atamanchemicals.com

The dodecahydrate , with the chemical formula NaAl(SO₄)₂·12H₂O, presents as colorless, cubic octahedral crystals or a white granular powder. atamanchemicals.comnih.gov This form is freely soluble in water but insoluble in alcohol. atamanchemicals.com A key characteristic of the dodecahydrate is its efflorescence in air, meaning it readily loses its water of hydration when exposed to the atmosphere. atamanchemicals.com It has a melting point of approximately 61°C. atamanchemicals.com

The anhydrous form , NaAl(SO₄)₂, is also a white, crystalline powder. In contrast to the dodecahydrate, it is only slowly soluble in water and is also insoluble in alcohol. atamanchemicals.com The transition between the hydrated and anhydrous forms is a central aspect of its thermal behavior.

Table 1: Physical Properties of this compound Forms

| Property | Dodecahydrate (NaAl(SO₄)₂·12H₂O) | Anhydrous (NaAl(SO₄)₂) |

|---|---|---|

| Appearance | Colorless crystals, white granules, or powder atamanchemicals.comnih.gov | White crystalline powder atamanchemicals.com |

| Solubility in Water | Freely soluble atamanchemicals.com | Slowly soluble atamanchemicals.com |

| Solubility in Alcohol | Insoluble atamanchemicals.com | Insoluble atamanchemicals.com |

| Melting Point | Approx. 61°C atamanchemicals.com | Decomposes at high temperatures |

| Behavior in Air | Efflorescent (loses water) atamanchemicals.com | Stable |

This compound exhibits polymorphism through its various hydrated mineral forms found in nature. These minerals differ primarily in their water of crystallization, which results in distinct crystal structures and properties. atamanchemicals.com

Alum-(Na): This is the mineralogical name for the fully hydrated dodecahydrate form, NaAl(SO₄)₂·12H₂O. atamanchemicals.com It shares the classic cubic alum structure common to other members of the alum group. atamanchemicals.com

Mendozite: A rarer mineral form, mendozite is the undecahydrate, NaAl(SO₄)₂·11H₂O. atamanchemicals.comnih.gov It crystallizes in the monoclinic system. nih.gov Found in arid regions, it is known to alter to the lower hydrate (B1144303), tamarugite, through efflorescence. nih.gov

Tamarugite: Tamarugite is the hexahydrate form, NaAl(SO₄)₂·6H₂O. atamanchemicals.comnih.gov Its structure is composed of [Al(H₂O)₆]³⁺ octahedra and infinite double-stranded chains of [Na(SO₄)₂]³⁻. nih.govresearchgate.net This mineral is often found in sulfate-rich weathering zones of ore deposits. researchgate.net

Table 2: Mineralogical Forms of this compound

| Mineral Name | Chemical Formula | Hydration State | Crystal System |

|---|---|---|---|

| Alum-(Na) | NaAl(SO₄)₂·12H₂O | Dodecahydrate | Cubic atamanchemicals.com |

| Mendozite | NaAl(SO₄)₂·11H₂O | Undecahydrate | Monoclinic nih.gov |

Advanced Crystallographic and Structural Characterization Techniques

Modern analytical methods are indispensable for elucidating the complex structures and phase transitions of this compound.

X-ray Diffraction (XRD) is a primary tool for identifying the solid phases of this compound and observing transitions between them. azom.comresearchgate.net XRD studies confirm that the dodecahydrate form (alum-Na) crystallizes in the cubic system with the space group Pa3. arizona.edu This technique is crucial for distinguishing between the different hydrated minerals (polymorphs) like mendozite and tamarugite, which have distinct diffraction patterns due to their different crystal systems. nih.govresearchgate.net

Furthermore, XRD is used to monitor phase changes during thermal decomposition. azom.comresearchgate.net For instance, as hydrated this compound is heated, XRD patterns can reveal the transformation from a crystalline hydrate to an amorphous intermediate and subsequently to crystalline phases of alumina (B75360) at higher temperatures. azom.com

Table 3: Crystallographic Data for Alum-(Na)

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Pa3 arizona.edu |

| Lattice Constant (a) | 12.24 Å ugr.es |

Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) provide critical insights into the structural changes that occur upon heating. researchgate.netslideshare.net TG/DTA studies of this compound crystallohydrates show two major regions of mass loss. researchgate.net

Dehydration: The first region, occurring at lower temperatures (typically 100-240°C), corresponds to the stepwise loss of water of crystallization. researchgate.net For tamarugite (the hexahydrate), the dehydration begins around 105°C and proceeds in steps. researchgate.net

Sulfate Decomposition: The second region of significant mass loss occurs at much higher temperatures (e.g., 500-800°C). researchgate.net This is attributed to the thermal decomposition of the anhydrous sulfate, which involves the dissociation of aluminum sulfate and the release of sulfur trioxide gas, ultimately yielding aluminum oxide as a final product under certain conditions. azom.comresearchgate.net

DTA curves complement the TG data by revealing the energetic nature of these transitions, showing endothermic peaks for dehydration and decomposition, and potentially exothermic peaks for crystallization of new phases like alumina. azom.com

Structural Relationships with Other Sulfate Compounds

The structure of this compound is best understood in the context of the broader family of sulfate compounds, particularly the alums. atamanchemicals.comwikipedia.org The term "alum" generally refers to a hydrated double sulfate salt with the formula XAl(SO₄)₂·12H₂O, where X is a monovalent cation. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of Aluminum Sodium Sulfate

Hydrolysis and Aluminum Speciation in Aqueous Solutions

The hydrolysis of the aquo-aluminum ion [Al(H₂O)₆]³⁺ is a fundamental process that dictates the subsequent chemical behavior of aluminum sodium sulfate (B86663) in solution. This process involves the deprotonation of coordinated water molecules, leading to the formation of various hydroxoaluminum species. The extent and nature of this hydrolysis-polymerization process are primarily driven by the pH of the aqueous medium. mdpi.comcanada.ca

Upon the addition of aluminum sodium sulfate to water, a series of rapid hydrolysis and polymerization reactions commence. mdpi.comresearchgate.net Initially, monomeric aqua-hydroxy aluminum complexes are formed. As the pH increases or with time, these monomers undergo polymerization, creating larger, more complex polynuclear hydroxo-Al complexes. mdpi.comcanada.ca

At low pH values (around 3 to 4), the primary species present are the monomeric aquo-aluminum ion [Al(H₂O)₆]³⁺, simple hydrolyzed monomers like [Al(OH)(H₂O)₅]²⁺, the dimeric species [Al₂(OH)₂(H₂O)₈]⁴⁺, and a sulfo-containing complex, [Al(H₂O)₅SO₄]⁺. mdpi.comnih.gov As hydrolysis proceeds, these initial species can aggregate to form a range of polymeric aluminum species. Studies using techniques like ferron-timed colorimetry and ²⁷Al-NMR spectroscopy have identified the initial formation of a moderately reactive polymeric Al species (often denoted as Alb), which can rapidly transform into a less reactive colloidal form (Alc) or decompose back to monomers (Ala) depending on conditions. researchgate.net

With further increases in pH, these small polymers can self-assemble into larger polymeric structures, including species like Al₃–Al₅, which then aggregate into median (Al₆–Al₁₀) and eventually large (Al₁₁–Al₂₁) polymeric species. capes.gov.brnih.govresearchgate.net Ultimately, under conditions of sufficient hydroxyl ion concentration ([OH⁻]/[Al³⁺] ratio of approximately 2.5 or higher), the solution becomes fully hydrolyzed, leading to the precipitation of amorphous aluminum hydroxide (B78521), Al(OH)₃. mdpi.comvaia.com This amorphous floc is known for its gelatinous, sticky nature and high capacity for sorption. researchgate.netmadeeasy.in Over time, this amorphous precipitate can age and transform into more ordered crystalline phases like gibbsite. researchgate.net

It is noteworthy that in solutions derived from aluminum sulfate, the highly stable Keggin-ion polycation, [Al₁₃O₄(OH)₂₄]⁷⁺, which is a key component in polyaluminum chloride (PAC) coagulants, is generally not observed. mdpi.comresearchgate.net Instead, the hydrolysis products are a complex mixture of monomers, smaller polymers, and eventually, amorphous precipitates. mdpi.com

Table 1: Classification of Aluminum Hydrolysis Species

| Species Category | Description | Examples | Primary Removal Mechanism |

|---|---|---|---|

| Ala (or Alm) | Monomeric aluminum species. | [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺ | Complexation, Charge Neutralization |

| Alb | Medium-polymerized aluminum species. | [Al₂(OH)₂(H₂O)₈]⁴⁺, Al₃–Al₁₀ polymers | Charge Neutralization, Adsorption |

| Alc | Colloidal or precipitated aluminum species. | Amorphous Al(OH)₃ | Adsorption, Sweep Flocculation |

This table is based on findings from multiple sources. frontiersin.orgfrontiersin.orgnih.gov

The pH of the aqueous solution is the single most important factor driving the formation of different aluminum species from this compound. mdpi.comnih.gov The solubility of aluminum and the distribution of its hydrolyzed forms are highly pH-dependent. oregon.gov

At a low pH (< 4.0) , the aquo ion [Al(H₂O)₆]³⁺ is the predominant species, along with some initial hydrolysis products like [Al(OH)]²⁺ and the dimer [Al₂(OH)₂]⁴⁺. canada.canih.govcapes.gov.br In this acidic range, the aluminum species are soluble and carry a high positive charge.

As the pH increases to between 4.0 and 6.0 , hydrolysis and polymerization processes are significantly accelerated. capes.gov.brnih.gov Monomeric and dimeric species polymerize into a variety of small and medium-sized polynuclear species (e.g., Al₃–Al₁₀). capes.gov.brresearchgate.net The concentration of simple monomers decreases, becoming virtually undetectable by pH 5 in concentrated solutions. mdpi.com This pH range is often optimal for the coagulation of natural organic matter, which is negatively charged and effectively neutralized by the abundant cationic aluminum polymers. mdpi.com

In the near-neutral pH range (6.0 to 8.0) , aluminum solubility reaches its minimum. canada.ca The dominant species is the solid, amorphous precipitate of aluminum hydroxide, Al(OH)₃. capes.gov.brnih.gov This is the optimal pH range for "sweep flocculation," where the precipitation of Al(OH)₃ physically entraps and removes suspended particles. frontiersin.orgfrontiersin.org

At alkaline pH (> 8.0) , the amorphous aluminum hydroxide precipitate can redissolve due to the formation of the soluble anionic aluminate ion, [Al(OH)₄]⁻. canada.camdpi.com This reduces the effectiveness of coagulation by sweep flocculation.

Table 2: Predominant Aluminum Species at Different pH Ranges

| pH Range | Predominant Soluble/Colloidal Aluminum Species | Key Processes |

|---|---|---|

| < 4.0 | [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺, [Al₂(OH)₂(H₂O)₈]⁴⁺ | Initial hydrolysis |

| 4.0 - 6.0 | [Alₓ(OH)y]ⁿ⁺ (small to medium polymers, e.g., Al₃-Al₁₀) | Polymerization, Charge neutralization |

| 6.0 - 8.0 | Al(OH)₃ (amorphous solid precipitate) | Precipitation, Minimum solubility |

| > 8.0 | [Al(OH)₄]⁻ (aluminate ion) | Re-dissolution |

This table synthesizes data from multiple research findings. mdpi.comcanada.canih.govcapes.gov.br

The hydrolysis and speciation of aluminum are also influenced by interactions with other ions present in the solution. The sulfate ion (SO₄²⁻), being the counter-ion in this compound, plays a direct role.

Sulfate ions can form stable inner-sphere complexes with the aluminum ion, such as [Al(H₂O)₅SO₄]⁺, which is observed at low pH values. mdpi.comnih.gov The stability of this complex is notably higher than the analogous chloro-complex formed from aluminum chloride. mdpi.com The presence of sulfate can affect the coagulation process; it can promote the aggregation of hydrolyzed species and accelerate the precipitation of aluminum hydroxide. nih.gov This is partly explained by charge neutralization effects, where the adsorption and complexation of sulfate onto positively charged aluminum polymers increase the efficiency of particle collision. nih.gov

Other anions can also interact with and influence aluminum speciation. Anions like fluoride (B91410) form very strong complexes with aluminum. canada.ca The presence of phosphate (B84403) can lead to the formation of amorphous aluminum phosphate precipitates, a process that involves both surface adsorption and the dissolution of aluminum hydroxide followed by reprecipitation. mdpi.com

Complexation and Adsorption Mechanisms

The various aluminum species generated through hydrolysis interact with suspended and dissolved materials in water via complexation and adsorption. These mechanisms are fundamental to the compound's function as a coagulant.

The hydrolyzed aluminum species can adsorb onto the surfaces of negatively charged colloidal particles (like clays, silica (B1680970), and organic matter). This process often involves ligand exchange, where one or more of the water or hydroxide ligands in the aluminum coordination sphere are replaced by functional groups on the particle surface (e.g., carboxyl or hydroxyl groups). researchgate.netdss.go.thnih.gov

Studies on the adsorption of various substances onto aluminum hydroxide surfaces suggest that specific adsorption occurs through anionic ligand exchange. nih.gov For example, carboxylate groups of organic molecules can directly coordinate with surface aluminum ions. nih.gov Similarly, phosphate is known to adsorb onto aluminum hydroxide through the formation of inner-sphere complexes, effectively exchanging with surface hydroxyl groups. researchgate.net

The nature of the aluminum hydroxide surface itself is critical. Different crystal faces or polymorphs (like gibbsite and bayerite) expose different types of surface hydroxyl groups (e.g., singly vs. doubly coordinated). acs.org These sites can have different affinities and reactivities for adsorbates, leading to variations in adsorption capacity and mechanism depending on the specific form of the aluminum hydroxide precipitate. acs.org The adsorption of the hydrolyzed aluminum species onto a surface is a key step that precedes charge neutralization and aggregation. bibliotekanauki.pljournalssystem.com

The destabilization of colloidal suspensions by this compound is primarily achieved through two main mechanisms: charge neutralization and sweep flocculation (entrapment). frontiersin.orgfrontiersin.org The dominant mechanism depends on factors like coagulant dosage and pH. frontiersin.orgoregon.gov

Charge Neutralization: This mechanism is predominant at lower coagulant dosages and typically in the acidic pH range (e.g., pH 4.5-6.0), where highly charged, soluble, cationic aluminum polymers are abundant. oregon.govmdpi.com These positively charged polymers adsorb onto the surfaces of negatively charged colloids (like natural organic matter or clay particles). madeeasy.inmdpi.comunsri.ac.id This adsorption neutralizes the surface charge, which eliminates the electrostatic repulsion that keeps the colloids suspended. mdpi.comunsri.ac.id Once the repulsive barrier is removed, van der Waals forces of attraction can dominate, allowing the particles to collide and aggregate into larger flocs. madeeasy.in In some cases, the long-chain polymers can also form bridges between particles, further aiding aggregation. madeeasy.inzeta-meter.com

Sweep Flocculation (or Entrapment): This mechanism dominates at higher coagulant dosages and in the near-neutral pH range (e.g., pH 6-8) where aluminum solubility is at its minimum. frontiersin.orgfrontiersin.orgoregon.gov In this scenario, a sufficient amount of aluminum salt is added to exceed the solubility limit of aluminum hydroxide. This results in the rapid formation of a voluminous, gelatinous precipitate of amorphous Al(OH)₃. madeeasy.inzeta-meter.com As this "sweep floc" settles, it physically entraps or sweeps suspended colloidal particles from the water, effectively removing them from the solution. madeeasy.inoregon.gov While some charge neutralization may still occur, the primary removal action is the enmeshment of particles within the growing aluminum hydroxide precipitate. zeta-meter.com

Thermal Decomposition Pathways and Associated Chemical Transformations

The thermal decomposition of this compound is a complex process that involves multiple stages, beginning with the loss of water of hydration and culminating in the formation of metal oxides and sulfur oxides.

Multi-step Dehydration Processes of Hydrated Forms

Hydrated forms of this compound, such as the dodecahydrate (NaAl(SO₄)₂·12H₂O), undergo a multi-step dehydration process upon heating. mubychem.comresearchgate.net The water of crystallization is not lost in a single step but is released in sequential stages as the temperature increases. researchgate.netresearchgate.net

Research on aluminum sulfate hydrates, which share similarities with sodium aluminum sulfate, indicates that these dehydration processes occur over a wide temperature range. For instance, the thermal dehydration of aluminum sulfate hydrates can begin at temperatures as low as 50°C and continue up to 430°C. researchgate.net One study on Al₂(SO₄)₃·18H₂O identified four major endothermic stages in its decomposition to Al₂O₃. The initial three stages correspond to dehydration, with the loss of two, ten, and finally six moles of water. researchgate.net Another investigation showed a two-stage dehydration process for aluminum sulfate hydrates, with the first stage occurring between 90°C and 300°C and the second between 300°C and 380°C. researchgate.net

The specific temperatures and the number of water molecules lost at each stage can vary depending on factors such as the heating rate and the surrounding atmosphere. researchgate.netresearchgate.net For example, a study on tamarugite, a mineral form of sodium aluminum sulfate hexahydrate (NaAl(SO₄)₂·6H₂O), showed an initial loss of 1.5 water molecules at 105°C, followed by a significant dehydration peak at 170°C. researchgate.net The dodecahydrate form of sodium aluminum sulfate melts at approximately 61°C. mubychem.comatamanchemicals.com

Table 1: Dehydration Stages of Aluminum Sulfate Hydrates

| Hydrate (B1144303) | Temperature Range (°C) | Water Molecules Lost (moles) | Reference |

|---|---|---|---|

| Al₂(SO₄)₃·18H₂O | - | 2 (Stage 1) | researchgate.net |

| Al₂(SO₄)₃·18H₂O | - | 10 (Stage 2) | researchgate.net |

| Al₂(SO₄)₃·18H₂O | - | 6 (Stage 3) | researchgate.net |

| Aluminum Sulfate Hydrates | 90 - 300 | 13 | researchgate.net |

| Aluminum Sulfate Hydrates | 300 - 380 | 2 | researchgate.net |

| NaAl(SO₄)₂·6H₂O (Tamarugite) | 105 | 1.5 | researchgate.net |

| NaAl(SO₄)₂·12H₂O | 61 (Melting Point) | - | mubychem.comatamanchemicals.com |

Formation of Aluminum Oxides and Sulfur Oxides upon Decomposition

Following dehydration, at higher temperatures, the anhydrous this compound decomposes to form aluminum oxide (Al₂O₃), sodium oxide (Na₂O), and sulfur oxides. mubychem.comchemicalbook.com The decomposition of the sulfate component typically occurs in the temperature range of 500-800°C. researchgate.net

Al₂(SO₄)₃(s) → Al₂O₃(s) + 3SO₃(g) testbook.com

The final solid product is primarily aluminum oxide, with the specific phase (e.g., γ-Al₂O₃, α-Al₂O₃) depending on the final calcination temperature. researchgate.netmdpi.com For instance, η-Al₂O₃ can form at 900°C, transforming to α-Al₂O₃ at temperatures between 1100–1200°C. mdpi.com

Table 2: Decomposition Products of this compound

| Reactant | Temperature Range (°C) | Solid Products | Gaseous Products | Reference |

|---|---|---|---|---|

| Anhydrous this compound | >500 | Aluminum Oxide (Al₂O₃), Sodium Oxide (Na₂O) | Sulfur Oxides (SOx) | mubychem.comchemicalbook.com |

| Aluminum Sulfate | 580 - 900 | γ-Alumina (γ-Al₂O₃) | Sulfur Trioxide (SO₃) | wikipedia.org |

| Aluminum Sulfate | 500 - 700 | Aluminum Oxide | Sulfur Trioxide (SO₃), Sulfur Dioxide (SO₂) | researchgate.netcolab.ws |

Impact of Gaseous Environments on Decomposition Kinetics and Products

The gaseous atmosphere surrounding the decomposition process significantly influences the reaction kinetics and the nature of the final products. researchgate.net Studies on aluminum sulfate have shown that the decomposition proceeds at a greater rate under reducing conditions compared to in air. researchgate.netresearchgate.net

When the decomposition is carried out in a reducing atmosphere, such as a mixture of hydrogen and argon, different reaction mechanisms can be observed. researchgate.net For example, in an atmosphere of argon containing 1 vol% hydrogen, the decomposition of aluminum sulfate was found to be a multistep process involving the formation of an intermediate product, Al₂O(SO₄)₂. researchgate.net The presence of a reducing agent can facilitate the conversion of sulfates to oxides at lower temperatures.

Chemical Reactions in Specific Industrial Systems

This compound's reactivity is harnessed in several industrial processes, most notably in baking and aluminum smelting.

Reaction with Sodium Bicarbonate for Carbon Dioxide Generation

In the food industry, this compound is a key component of double-acting baking powders. mubychem.comatamanchemicals.comfoodadditives.net It functions as a slow-acting leavening acid, reacting with sodium bicarbonate (baking soda) to produce carbon dioxide gas, which causes baked goods to rise. atamanchemicals.comfoodadditives.net

This reaction is heat-activated; sodium aluminum sulfate is almost non-reactive at room temperature. chemicalbook.comatamanchemicals.com A higher temperature is required to dissolve the sodium aluminum sulfate, allowing it to react with the sodium bicarbonate. atamanchemicals.comfoodadditives.net This delayed reaction ensures that the majority of the gas is released during baking, contributing to the final texture and volume of the product. chemicalbook.comatamanchemicals.com The reaction can be generally represented as:

Al₂(SO₄)₃ + 6NaHCO₃ → 2Al(OH)₃ + 3Na₂SO₄ + 6CO₂ wikipedia.org

In aqueous solution, the aluminum ion (Al³⁺) hydrolyzes water to produce H⁺ ions, creating an acidic environment that then reacts with the bicarbonate. foodadditives.net The neutralizing value of sodium aluminum sulfate is approximately 104, which indicates the parts of sodium bicarbonate that will be neutralized by 100 parts of the acid. atamanchemicals.comatamanchemicals.com

Table 3: Leavening Reaction Properties of Sodium Aluminum Sulfate

| Property | Value/Description | Reference |

|---|---|---|

| Function | Slow-acting leavening acid | atamanchemicals.comfoodadditives.net |

| Reactant | Sodium Bicarbonate (NaHCO₃) | atamanchemicals.comfoodadditives.net |

| Product | Carbon Dioxide (CO₂) | wikipedia.orgpman.com.br |

| Activation | Heat | atamanchemicals.comatamanchemicals.comfoodadditives.net |

| Neutralizing Value | 104 | atamanchemicals.comatamanchemicals.com |

Interactions within Molten Salt Systems, e.g., Cryolite (B1665278) Melts

In the context of aluminum smelting (the Hall-Héroult process), which utilizes a molten cryolite (Na₃AlF₆) bath, the presence of sulfate impurities like sodium sulfate can lead to specific chemical interactions. researchgate.netresearchgate.net The addition of sodium sulfate to cryolite-alumina melts has been shown to decrease the interfacial tension between the molten aluminum and the electrolyte bath. znaturforsch.com

The stability of sodium sulfate in the cryolite melt is dependent on the presence of other components like carbon and aluminum. researchgate.netresearchgate.net Sulfate ions can be reduced by both carbon and aluminum, leading to the formation of sulfides and sulfur dioxide (SO₂). researchgate.net The introduction of sulfate can also lead to the formation of NaF and sulfides. znaturforsch.com These reactions are significant as they can influence the current efficiency of the electrolysis process and contribute to the emission of sulfur-containing gases. researchgate.netznaturforsch.com

Table 4: Effects of Sodium Sulfate in Cryolite Melts

| Phenomenon | Description | Reference |

|---|---|---|

| Interfacial Tension | Decreases the interfacial tension between molten aluminum and the electrolyte. | znaturforsch.com |

| Reaction with Carbon/Aluminum | Sulfate ions are reduced to form sulfides and sulfur dioxide. | researchgate.net |

| Gaseous Emissions | Contributes to the emission of sulfurous gases like SO₂, COS, CS₂, and H₂S. | researchgate.net |

| Impact on Current Efficiency | Can potentially reduce the current efficiency of the aluminum production process. | researchgate.netznaturforsch.com |

Chemical Transformations during Alumina (B75360) Production Processes

This compound, a double salt, undergoes significant chemical transformations in various processes related to the production of alumina (Al₂O₃). These transformations are primarily driven by heat (calcination) and reactions with other chemical agents in processes such as sintering or molten salt methods. The goal of these processes is to decompose the sulfate salt into alumina, a crucial precursor for aluminum metal production.

The thermal decomposition of aluminum sulfate and its double salts is a key step in non-Bayer process routes for alumina production. The process generally involves heating the hydrated salt to first drive off the water of hydration, followed by decomposition of the anhydrous salt at higher temperatures to yield alumina and sulfur oxides.

Research into the thermal decomposition of aluminum sulfate hydrates shows a multi-step process. researchgate.net Initially, water molecules are released at temperatures below 600°C. mdpi.com The subsequent decomposition of the anhydrous aluminum sulfate occurs at temperatures ranging from 580°C to 900°C, yielding γ-alumina and sulfur trioxide. wikipedia.org Further heating to temperatures around 1200°C facilitates the transformation into the more stable α-alumina phase. mdpi.com

In the context of double sulfates like this compound, the decomposition becomes more complex. For instance, in the calcination of potash alum (KAl(SO₄)₂·12H₂O), a compound analogous to hydrated sodium aluminum sulfate, the water of hydration is driven off below 400°C. google.com The decomposition of the aluminum sulfate component begins around 700°C, leaving a mixture of potassium sulfate and alumina. google.com A key challenge in this process is to decompose the aluminum sulfate fully without decomposing the alkali metal sulfate, which requires careful temperature control. google.com

Sintering and Molten Salt Reactions

In some alumina production methods, particularly those designed to process low-grade bauxites or recover alumina from waste streams, sintering processes are employed. The sintering-leach process can be used to recover soda and alumina from desilication products (DSP), which are hydrated sodium aluminum silicates formed during the Bayer process. uq.edu.au While not a direct transformation of pre-existing this compound, these high-temperature sintering processes involve reactions between alumina sources, sodium sources (like sodium carbonate), and silica. rsc.org

A molten salt method for producing flaky alumina uses a mixture of aluminum sulfate, sodium sulfate, and potassium sulfate. mdpi.com In this process, the sulfates create a molten flux in which alumina precursors are formed and then transformed into α-Al₂O₃ upon calcination at high temperatures (e.g., 1200°C). mdpi.com The sodium sulfate acts as a fluxing agent, facilitating the growth of specific alumina crystal structures.

The chemical transformations can be summarized in the following stages:

Dehydration: Removal of water of crystallization from the hydrated salt at lower temperatures.

Decomposition: Breakdown of the anhydrous aluminum sulfate component into alumina and sulfur oxides at elevated temperatures.

Phase Transformation: Conversion of metastable alumina phases (like γ-alumina) into the stable α-alumina at higher temperatures. mdpi.com

Detailed research findings indicate the specific temperature ranges for these transformations. The decomposition of Al₂(SO₄)₃ begins around 800°C and leads to the formation of γ-alumina at 900°C. kashanu.ac.ir The complete transformation to α-Al₂O₃ often requires temperatures of 1100-1200°C. mdpi.com

The table below summarizes the key thermal decomposition stages for aluminum sulfate as a precursor to alumina.

| Temperature Range | Chemical Transformation | Product(s) |

| < 600 °C | Dehydration of hydrated aluminum sulfate | Anhydrous Aluminum Sulfate, Water Vapor |

| 580 - 900 °C | Decomposition of anhydrous aluminum sulfate | γ-Alumina (Al₂O₃), Sulfur Trioxide (SO₃) |

| > 1100 °C | Phase transformation of alumina | α-Alumina (Al₂O₃) |

Table 1: Thermal Decomposition Stages of Aluminum Sulfate to Alumina. Data derived from multiple sources. mdpi.comwikipedia.org

Applications in Chemical Engineering and Materials Science: Mechanistic Studies

Role in Paper and Textile Chemistry

Beyond water treatment, aluminum sodium sulfate (B86663) serves important functions in the paper and textile industries. atamanchemicals.comnih.gov

Paper Chemistry : In papermaking, aluminum sodium sulfate (often referred to as papermaker's alum) is used as a sizing agent. moice.gov.btcoresolusa.com Sizing is the process of adding substances to paper to improve its resistance to liquid penetration, preventing ink from feathering or bleeding. coresolusa.comasedachemicals.com this compound reacts with rosin (B192284) size (a sodium resinate) to form insoluble aluminum resinate, which precipitates onto the paper fibers. moice.gov.bt This hydrophobic precipitate imparts the desired water-resistant properties to the final paper product. It is also used to control the pH of pulp slurries and to help set dyes on the fibers. moice.gov.bt

Textile Chemistry : In the textile industry, this compound is widely used as a mordant in dyeing processes. atamanchemicals.comyuncangchemical.com A mordant is a substance that fixes a dye to the fibers, enhancing the color fastness and preventing the color from fading with washing or exposure to light. yuncangchemical.com The aluminum ions form a coordination complex with the dye molecules and bond them securely to the fabric, particularly natural fibers like cotton. yuncangchemical.comresearchgate.net This is crucial for ensuring vibrant and long-lasting colors in dyed textiles. asedachemicals.com

Mechanisms of Paper Sizing and Modification of Water Absorbency

The primary role of this compound, often referred to as alum, in paper sizing is to impart water resistance to an inherently hydrophilic cellulosic material. researchgate.net The mechanism is centered on the interaction between the aluminum species, a sizing agent (typically rosin), and the cellulose (B213188) fibers.

In traditional acidic sizing, rosin, a mixture of resin acids, is introduced as a sodium salt, known as rosin soap. gatech.edu Aluminum sulfate is then added to the pulp slurry. In the aqueous environment, alum hydrolyzes to form a variety of cationic aluminum species. These positively charged aluminum ions are crucial as they act as a mordant or a bridge. researchgate.netecovyst.com Both the cellulose fibers and the rosin soap are anionically charged and would otherwise repel each other. ecovyst.com The cationic aluminum ions electrostatically bond to the negatively charged cellulose fiber surface, creating cationic sites. researchgate.net Subsequently, the anionic rosin particles are attracted to and deposited onto these sites. researchgate.net

It is proposed that the aluminum compounds adsorbed onto the pulp fibers create cationic sites, which then attract and bind the anionic free rosin acid components present at the wet-end of the papermaking process. researchgate.net Research suggests that the acceleration of this "self-sizing" process by alum follows a mechanism analogous to conventional rosin-alum sizing, involving the formation and polymerization of aluminum soaps on the fiber surface. ncsu.edu

Mordant Chemistry in Textile Dyeing: Mechanisms of Dye-Fiber Adherence

In textile dyeing, this compound functions as a mordant, a substance that fixes a dye to the fibers, enhancing the colorfastness of the dyed material. core.ac.uk The mechanism relies on the ability of the polyvalent aluminum metal ion to form chemical bonds with both the dye molecules and the textile fibers, creating a stable, insoluble complex. core.ac.ukmamiesschoolhouse.com

The aluminum ion (Al³⁺) from the dissolved alum acts as a central atom in the formation of a coordination complex. mamiesschoolhouse.comresearchgate.net Many natural dyes, as well as certain textile fibers like wool and silk (and modified cotton), possess functional groups such as hydroxyl (-OH) or carboxyl (-COOH) groups. core.ac.uk The aluminum ion forms a coordinate covalent bond with these groups on both the dye and the fiber. core.ac.ukresearchgate.netstainsfile.com

Specifically, the metal atom can form a covalent bond with a hydroxyl or carboxyl oxygen on the dye or fiber and a coordinate bond with an adjacent lone pair of electrons on a double-bonded oxygen. core.ac.uk This process, known as chelation, effectively creates a molecular bridge, locking the dye molecules to the fiber. core.ac.uksustainability-directory.com This complex is larger and less soluble than the dye molecule alone, which significantly improves the resistance of the dye to washing (wet fastness) and rubbing (crock fastness). core.ac.uk Aluminum mordants are particularly valued because they often brighten the final color without significantly altering the hue, allowing the natural color of the dye to be expressed. mamiesschoolhouse.com

Impact on Drainage and Retention Properties in Fibrous Suspensions for Papermaking

In the wet-end chemistry of papermaking, this compound plays a critical role in improving drainage (the rate at which water is removed from the pulp slurry) and retention (the amount of fine particles, fillers, and sizing agents retained in the final paper sheet). umaine.eduatamanchemicals.com While often added to control pH or precipitate rosin, its impact on these properties is a result of its flocculation capabilities. umaine.eduatamanchemicals.com

The aluminum ions from the alum neutralize the negative surface charges of the cellulose fibers and fine particles in the suspension. jianhengchem.com This charge neutralization reduces the electrostatic repulsion between particles, allowing them to come closer together. The hydrolyzed aluminum species, particularly polynuclear ions like Al₈(OH)₂₀⁴⁺, can then form bridges between the fibers and fines, a process known as patch flocculation or bridging. umaine.eduatamanchemicals.comjianhengchem.com This leads to the formation of larger aggregates or flocs.

These larger flocs create a more porous structure in the forming paper web on the machine wire. This increased porosity allows water to drain more freely, thus increasing the drainage rate. umaine.eduatamanchemicals.com Simultaneously, the aggregation of fine particles into the larger fiber network prevents them from passing through the screen with the draining water, thereby improving fines and filler retention. umaine.eduatamanchemicals.comneelchem.com Research has shown that the simultaneous addition of aluminum sulfate and sodium aluminate can lead to significant improvements in both drainage and retention. umaine.eduatamanchemicals.com Optimal performance is often achieved at a specific pH, around 4.5, where the formation of the effective Al₈(OH)₂₀⁴⁺ polynuclear species is favored. umaine.eduatamanchemicals.com

Interaction with Anionic Contaminants and pH Regulation in Papermaking Systems

Papermaking systems, especially those using recycled fibers or mechanical pulps, often contain dissolved and colloidal substances that are anionic in nature, collectively referred to as "anionic trash." google.com These substances, which include lignins, hemicelluloses, and fatty acids, can interfere with the effectiveness of cationic additives, cause deposits, and reduce machine runnability. ncsu.edugoogle.comdiva-portal.org

This compound is effective in controlling these anionic contaminants. neelchem.comgoogle.com The cationic aluminum species generated from the hydrolysis of alum neutralize and precipitate the anionic trash. google.com This coagulation and flocculation mechanism removes the detrimental substances from the process water, preventing them from interfering with other wet-end chemicals and reducing the formation of pitch and stickies deposits on paper machine equipment. neelchem.comgoogle.com

Furthermore, aluminum sulfate is used to regulate the pH of the papermaking system. google.comsdtqtech.com As a salt of a strong acid (sulfuric acid) and a weak base (aluminum hydroxide), its solution is acidic. By controlling its addition, papermakers can maintain the desired acidic pH range (typically 4.5-5.5) required for traditional rosin sizing. jianhengchem.comsdtqtech.com This pH control is crucial for optimizing the performance of sizing agents, retention aids, and other chemical additives, thereby ensuring stable and efficient paper production. sdtqtech.com

Applications in Construction Materials Chemistry

Acceleration Mechanisms of Cement Hydration and Early Setting in Portland Cement Systems

This compound acts as a non-chloride, alkali-free accelerator in Portland cement systems, significantly reducing the setting time and promoting early strength development. nih.govmdpi.com The primary mechanism involves its influence on the hydration reactions of the main cement clinker phases, particularly tricalcium aluminate (C₃A) and tricalcium silicate (B1173343) (C₃S). nih.govmdpi.com

Upon mixing with water, aluminum sulfate dissolves, providing a source of aluminum (Al³⁺) and sulfate (SO₄²⁻) ions. mdpi.com These ions react rapidly with calcium ions (Ca²⁺) and hydroxide (B78521) ions (OH⁻) present in the cement pore solution, which are released from the dissolution of calcium hydroxide and clinker phases. mdpi.comascelibrary.org This reaction leads to the rapid precipitation of a large amount of ettringite (AFt). mdpi.comresearchgate.net

The key reactions can be summarized as:

Dissolution of Alum: Al₂(SO₄)₃ → 2Al³⁺ + 3SO₄²⁻

Reaction with Calcium Hydroxide: The Al³⁺ and SO₄²⁻ ions react with Ca(OH)₂ from the cement paste.

Ettringite Formation: The most significant reaction is the rapid formation of ettringite, which consumes calcium and sulfate ions. mdpi.comascelibrary.org

This rapid formation of ettringite has several consequences:

Ion Consumption: The rapid consumption of Ca²⁺ ions accelerates the dissolution of C₃S, the main strength-giving compound in cement, thereby promoting its hydration at a very early stage. researchgate.net

Physical Structuring: The network of fine ettringite needles physically bridges the cement particles, contributing to a rapid stiffening of the paste and a significant reduction in the initial and final setting times. ascelibrary.orgascelibrary.org

Formation and Influence of Ettringite (AFt) on Hydrated Cement Properties

The formation of ettringite (Calcium Aluminate Trisulfate Hydrate (B1144303), C₆AS₃H₃₂) is a central aspect of the accelerating effect of this compound. jkcement.comwikipedia.org Ettringite is a natural hydration product in Portland cement, but its rate and quantity of formation are significantly increased by the addition of aluminum sulfate. mdpi.comresearchgate.net

Formation: When aluminum sulfate is added, the high concentration of available aluminum and sulfate ions in the pore solution drives the reaction with calcium aluminate (C₃A) and calcium hydroxide (Ca(OH)₂) towards the formation of ettringite. nih.govmdpi.com This contrasts with the normal hydration process where ettringite formation is controlled by the slower dissolution of gypsum from the clinker. iccc-online.orgupc.edu The morphology of the ettringite formed under these accelerated conditions is typically fine and needle-like. iccc-online.orgresearchgate.net

Influence on Properties: The massive and rapid formation of ettringite has a profound influence on the properties of the fresh and hardened cement paste:

Rheology and Setting: The precipitation of a high volume of needle-like ettringite crystals increases the specific surface area within the paste and binds a significant amount of water into its crystalline structure. nih.gov This reduces the amount of free water, increases inter-particle friction, and leads to a rapid loss of workability and quick setting. mdpi.comnih.gov

Microstructure and Strength: At early ages, the network of ettringite needles fills the pores between cement grains, creating a rigid structure that provides early mechanical strength. mdpi.comascelibrary.orgresearchgate.net This dense, interlocking crystal network is the foundation for the high early compressive strengths observed in accelerated systems. mdpi.comascelibrary.org

Volumetric Stability: While controlled ettringite formation is beneficial for early strength, excessive or delayed formation can be detrimental. If ettringite forms in a hardened paste with insufficient pore space to accommodate its crystal growth, it can generate significant internal stresses, leading to expansion and cracking. researchgate.netmdpi.com The use of aluminum sulfate as an accelerator aims to have the bulk of the ettringite form at a very early stage when the paste is still plastic and can accommodate the volume change. researchgate.net The morphology and distribution of the ettringite, which can be influenced by factors like pH, also play a role in its impact on the final properties of the cement stone. e3s-conferences.org

Other Specialized Chemical Applications

This compound plays a crucial role in the treatment of industrial wastewaters, particularly in the removal of high concentrations of sulfates and the immobilization of heavy metals. The underlying mechanism is based on the "Advanced Calcium-Aluminum Precipitation Method" (ACAPM), which involves the precipitation of sulfate ions into stable mineral forms like ettringite and gypsum. ekb.egekb.eg

When aluminum and sulfate ions (from this compound or other sources like sodium aluminate and aluminum sulfate) are introduced into wastewater along with a calcium source such as lime (Ca(OH)₂), a series of precipitation reactions occurs. ekb.egresearchgate.net The process is highly pH-dependent. At a pH above 12, the conditions are favorable for the formation of ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O). ekb.eg In this reaction, sulfate ions are incorporated into the stable crystalline structure of ettringite, effectively removing them from the aqueous phase. ekb.egekb.eg The efficiency of sulfate reduction is influenced by the molar ratios of the reactants; an optimal Ca/SO₄ ratio of 2:1 and an Al/SO₄ ratio of 1:3 have been shown to achieve sulfate removal efficiencies exceeding 98%. ekb.eg

Simultaneously, this process is highly effective for immobilizing various heavy metals such as Cr, Ni, Cd, Pb, Fe, Mn, and Zn. ekb.egekb.eg The immobilization occurs through several mechanisms:

Precipitation as Hydroxides: The high pH required for ettringite formation causes many heavy metals to precipitate as insoluble hydroxides. core.ac.uk

Co-precipitation with Ettringite: Heavy metal cations and oxyanions can be incorporated into the ettringite crystal lattice, substituting for Ca²⁺, Al³⁺, or SO₄²⁻ ions. This structural incorporation effectively sequesters them in a stable solid matrix. core.ac.uk

Encapsulation: The formation of ettringite and other precipitates like gypsum can physically encapsulate heavy metal particles and hydroxides, preventing them from leaching back into the environment. core.ac.ukresearchgate.net

Sulfide (B99878) Precipitation: In environments where sulfate-reducing bacteria (SRB) are active, the sulfate from this compound can be biologically converted to sulfide (S²⁻). nih.gov This sulfide then reacts with many heavy metals (e.g., Cd, Cu, Pb, Zn) to form highly insoluble and stable metal sulfides, further reducing their bioavailability and toxicity. nih.govnih.gov

Characterization of the resulting solid sludge by XRD and SEM confirms the presence of ettringite and gypsum, validating the precipitation mechanism for both sulfate and heavy metal removal. ekb.egekb.eg

Poly-aluminum silicate sulfate (PASS) is an inorganic polymer coagulant synthesized using aluminum sulfate, often in conjunction with sodium silicate. diva-portal.orggoogle.com This composite material combines the advantages of polysilicate and aluminum-based coagulants and is synthesized for applications in water treatment and as a component in composite materials like fiberboards. diva-portal.orgnih.gov The synthesis mechanism involves the polymerization of polysilicic acid with hydroxylated aluminum salts. diva-portal.org

The synthesis is typically carried out via a sol-gel process. diva-portal.orgrsc.org An aluminum sulfate solution is prepared, and an acidified sodium silicate solution (polysilicic acid) is slowly added under controlled temperature and pH, with vigorous stirring. diva-portal.org The key reaction is the formation of Al-O-Si bonds, where the negatively charged polysilicic acid polymers combine with positively charged poly-aluminum species and their hydrolysis products. diva-portal.orgresearchgate.net This interaction forms a complex, high-molecular-weight polymer network. researchgate.net

Several factors critically influence the properties of the resulting PASS:

Si/Al Molar Ratio: This ratio is a crucial parameter that affects the charge density and molecular weight of the polymer. diva-portal.org Different ratios lead to varying degrees of polymeric coordination.

pH: The pH of the reaction medium dictates the hydrolysis and polymerization of both the aluminum and silicate species. diva-portal.org

Temperature and Aging Time: These parameters influence the rate of polymerization and the final structure of the PASS coagulant. diva-portal.orgresearchgate.net

Research has focused on optimizing these conditions to enhance the performance of PASS. For instance, in the synthesis of PASS for use in ultra-low density fiberboard (ULDF), an optimal internal bond strength was achieved with a Si/Al molar ratio of 2:1, a pH of 8, and a temperature of 50°C. diva-portal.orgrsc.org Fourier transform infrared spectroscopy (FTIR) analysis confirms the formation of Al-O-Si bonds, which are fundamental to the structure and function of PASS. diva-portal.orgresearchgate.net The resulting PASS material, with an average particle size of around 7.52 μm, can enter the cell walls of wood fibers, improving the mechanical properties of the final composite material. diva-portal.orgrsc.org

Table 3: Optimized Synthesis Conditions for PASS for ULDF Applications

| Parameter | Optimal Value |

|---|---|

| Si/Al Molar Ratio | 2:1 |

| pH | 8 |

| Temperature | 50°C |

Data from a study optimizing PASS for ultra-low density fiberboard. diva-portal.orgrsc.org